L-[6-13C]fucose

Carbohydrate Synthesis Stable Isotope Labeling Glycoconjugate Chemistry

Precision Tracer for Glycomics & Flux Analysis. Unlike unlabeled fucose, this compound provides a clean +1 Da mass shift for unambiguous MS-based quantitation of newly incorporated fucose in pulse-chase experiments without the spectral complexity of uniform labels. The C-6 methyl label remains intact throughout metabolism and glycoconjugate processing, unlike anomeric labels that can be lost during workup. Validated in CHO and HepG2 models for dissecting de novo synthesis, salvage, and exogenous uptake contributions to GDP-fucose pools. Ideal for biopharmaceutical fucosylation studies, NMR resonance assignment, and lectin-binding probe synthesis.

Molecular Formula C6H12O5
Molecular Weight 165.15 g/mol
CAS No. 478518-51-3
Cat. No. B1446002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-[6-13C]fucose
CAS478518-51-3
Molecular FormulaC6H12O5
Molecular Weight165.15 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)O)O)O)O
InChIInChI=1S/C6H12O5/c1-2-3(7)4(8)5(9)6(10)11-2/h2-10H,1H3/t2-,3+,4+,5-,6?/m0/s1/i1+1
InChIKeySHZGCJCMOBCMKK-BUCMHYPRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-[6-13C]fucose (CAS 478518-51-3): A Position-Specific 13C-Labeled Monosaccharide for Quantitative Metabolic Tracing and NMR Structural Studies


L-[6-13C]fucose is a stable isotope-labeled form of the 6-deoxy hexose L-fucose, in which the C-6 methyl carbon is enriched with 13C to 99 atom % . This compound serves as a precision tracer in glycomics, metabolic flux analysis, and nuclear magnetic resonance (NMR) spectroscopy, enabling the dissection of fucose salvage, de novo synthesis, and exogenous incorporation pathways without the spectral complexity of uniformly labeled analogs [1].

Why L-[6-13C]fucose Cannot Be Replaced by Unlabeled Fucose or Other 13C-Fucose Isotopologues


Unlabeled L-fucose (CAS 2438-80-4) lacks the isotopic signature required for mass spectrometry (MS)-based quantitation and NMR resonance assignment, rendering it unsuitable for tracing studies . Uniformly labeled L-[U-13C6]fucose (CAS 478518-52-4) introduces a +6 Da mass shift, which can obscure isotopologue patterns and complicate the resolution of fucose derived from different metabolic sources (exogenous vs. salvage) . In contrast, L-[6-13C]fucose provides a clean +1 Da shift that is ideally suited for distinguishing newly incorporated fucose from pre-existing unlabeled pools, as demonstrated in pulse-chase labeling experiments with 13C-6-fucose [1]. Furthermore, other single-site labels (e.g., L-[1-13C]fucose) target the anomeric center, which participates in glycosidic bond formation and may be lost during sample workup, whereas the C-6 methyl group remains intact throughout metabolism and glycoconjugate processing [2].

L-[6-13C]fucose Quantitative Evidence: Head-to-Head Performance in Synthesis, Metabolic Tracing, and NMR


Synthetic Efficiency: L-[6-13C]fucose Achieves Higher Yield than L-[1-13C]fucose in Parallel 13C-Introduction Strategy

In a direct comparative synthesis of 13C-labeled monosaccharides, the introduction of 13CH3I to produce L-[6-13C]fucose proceeded with a 71% isolated yield, which is notably higher than the 56% yield achieved for L-[1-13C]fucose under analogous reaction conditions [1]. This 15 percentage-point advantage translates to greater synthetic efficiency and reduced cost per labeled batch for end-users requiring position-specific 13C enrichment.

Carbohydrate Synthesis Stable Isotope Labeling Glycoconjugate Chemistry

Metabolic Flux Resolution: 13C-6-Fucose Enables Clean Discrimination of Exogenous Uptake from Salvage Pathways in Glycoprotein Biosynthesis

Using 13C-6-fucose (L-[6-13C]fucose) as an exogenous tracer, Sosicka et al. (2022) demonstrated that the contribution of exogenous fucose (fucoseEx) to secreted N-glycoproteins in HepG2 cells could be quantified with high precision, revealing that fucoseEx rapidly suppresses the de novo pathway but that salvage pathway utilization decreases by only 10–40% upon exogenous fucose exposure [1]. In contrast, uniformly labeled 13C-UL-fucose yields a +6 Da shift that cannot be resolved from salvage-derived fucose in the same experiment without complex deconvolution [2].

Metabolic Flux Analysis Glycobiology Mass Spectrometry

NMR Spectroscopy: L-[6-13C]fucose/L-[1-13C]fucose 1:1 Mixture Enables Complete Proton Assignment via HMQC-TOCSY

Miyazaki et al. (2005) demonstrated that a 1:1 mixture of L-[1-13C]fucose and L-[6-13C]fucose allowed observation of all fucose protons (H-1 through H-6) using the HMQC-TOCSY technique [1]. This dual-labeling strategy overcomes the inherent sensitivity limitations of multi-pulse NMR experiments and provides complete resonance assignment of the fucose moiety within larger oligosaccharides or glycoproteins. Uniformly labeled L-[U-13C6]fucose, while providing full 13C enrichment, introduces complex homonuclear 13C-13C coupling patterns that require decoupling or specialized pulse sequences to interpret [2].

NMR Spectroscopy Glycoprotein Conformation Structural Biology

Product Quality Specifications: 99 atom % 13C Enrichment and ≥98% Chemical Purity

Commercial L-[6-13C]fucose is supplied with a certified isotopic enrichment of 99 atom % 13C at the C-6 position and a chemical purity of ≥98% (white crystalline solid, melting point 150–153 °C) . These specifications meet or exceed the requirements for quantitative MS-based metabolic tracing, where isotopic purity directly impacts the accuracy of flux calculations. By comparison, some alternative single-site 13C-fucose isotopologues may be offered at lower enrichment levels (e.g., 97-98 atom %) or with less rigorously defined purity metrics [1].

Stable Isotope Standards Analytical Chemistry Quality Control

Glycoprotein-Specific Fucose Source Tracing: POFUT1 vs. POFUT2 Differential Utilization Revealed by 13C-6-Fucose

In Huh7 cells expressing recombinant EGF-like repeats (POFUT1 substrate) or thrombospondin type 1 repeats (POFUT2 substrate), 13C-6-fucose tracing revealed that POFUT1 relies more heavily on exogenous fucose (fucoseEx) and salvage-derived GDP-fucose compared to POFUT2, which preferentially utilizes de novo-synthesized GDP-fucose [1]. This differential utilization would be masked if unlabeled fucose or uniformly labeled tracers were employed, as the former provides no quantitative readout and the latter fails to distinguish the +1 Da increment needed to separate newly incorporated fucose from background [2].

O-Fucosylation Notch Signaling Glycoproteomics

Optimal Scientific and Industrial Applications for L-[6-13C]fucose Based on Verified Performance Evidence


Quantitative Metabolic Flux Analysis of Fucosylation Pathways in Mammalian Cell Culture

Researchers studying the regulation of protein fucosylation in biopharmaceutical production (e.g., monoclonal antibodies) should select L-[6-13C]fucose for pulse-chase labeling experiments. The +1 Da mass shift enables precise quantitation of newly incorporated fucose into N-glycans by LC-MS, distinguishing exogenous uptake from salvage of degraded glycoproteins without the need for lengthy pre-labeling protocols [1]. This approach has been validated in HepG2, Huh7, and CHO cell models, with data showing that exogenous fucose rapidly suppresses de novo synthesis while salvage pathway utilization decreases by only 10–40% [2].

NMR-Based Conformational Analysis of Fucose-Containing Oligosaccharides and Glycoproteins

Structural biologists requiring complete proton resonance assignment of fucose residues within complex glycoconjugates should procure L-[6-13C]fucose for use in combination with L-[1-13C]fucose. A 1:1 mixture of these position-specific labels allows observation of all fucose protons (H-1 to H-6) via HMQC-TOCSY, providing cleaner spectra than uniformly labeled alternatives and avoiding the 13C-13C coupling artifacts that complicate interpretation [1]. This strategy has been successfully applied to the conformational study of sialyl oligosaccharides and glycoprotein carbohydrate moieties [2].

Mechanistic Studies of Congenital Disorders of Glycosylation (CDG) and Cancer-Associated Fucosylation

Investigators examining the role of fucose metabolism in CDG or the hyperfucosylation characteristic of certain cancers should utilize L-[6-13C]fucose to dissect the relative contributions of de novo synthesis, salvage, and exogenous uptake to GDP-fucose pools. As demonstrated in Sosicka et al. (2022), this tracer reveals that different fucosyltransferases (e.g., POFUT1 vs. POFUT2) and individual glycoproteins exhibit distinct preferences for fucose derived from specific metabolic origins [1]. Such insights are critical for developing targeted therapies that modulate fucosylation without disrupting global sugar metabolism.

Synthesis of Site-Specifically 13C-Labeled Glycan Probes for Protein-Carbohydrate Interaction Studies

Synthetic chemists preparing molecular probes for studying lectin-carbohydrate or antibody-glycan binding should select L-[6-13C]fucose as a building block due to its higher synthetic accessibility (71% yield in the Wittig-based route) compared to L-[1-13C]fucose (56% yield) [1]. The C-6 labeled methyl group remains intact throughout glycosylation reactions and subsequent biological assays, providing a persistent isotopic handle for MS or NMR detection without interfering with the recognition elements at the anomeric center.

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